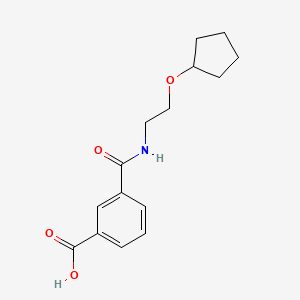
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide, also known as EPPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in cell proliferation and survival. Inflammatory cells, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. Inflammatory cells, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In plants, this compound has been shown to increase chlorophyll content and improve photosynthesis.
実験室実験の利点と制限
One of the main advantages of using N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide in lab experiments is its versatility. It can be used in various applications, including cell culture, animal studies, and plant studies. Another advantage is its low toxicity, which makes it a safer alternative to other chemicals. However, one limitation is its relatively high cost compared to other chemicals. Another limitation is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide research. One area of interest is its potential use in drug delivery systems. Researchers are exploring ways to modify this compound to enhance its ability to cross the blood-brain barrier and target specific cells. Another area of interest is its potential use in agriculture. Researchers are exploring ways to optimize this compound concentrations and application methods to improve crop yield and plant growth. Finally, researchers are exploring ways to improve the synthesis method of this compound to reduce its cost and increase its yield.
合成法
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-hydroxypyridine-3-carboxylic acid with ethyl chloroformate to form an intermediate compound. This is followed by the reaction of the intermediate compound with piperazine and subsequent purification steps. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, this compound has been shown to increase crop yield and improve plant growth. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water.
特性
IUPAC Name |
N-ethyl-4-(5-hydroxypyridine-3-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-2-15-13(20)17-5-3-16(4-6-17)12(19)10-7-11(18)9-14-8-10/h7-9,18H,2-6H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGLRGKNKYDQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)

![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)
![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)